molecular formula C18H17Cl2IN2O2 B4709467 2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide

2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide

Cat. No.: B4709467
M. Wt: 491.1 g/mol
InChI Key: IORWASQDBOCCEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide is a complex organic compound with a molecular formula of C17H15Cl2IN2O2. This compound is characterized by the presence of chlorine, iodine, and amide functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process often includes:

    Halogenation: Introduction of chlorine atoms at the 2 and 4 positions of the benzene ring.

    Iodination: Incorporation of an iodine atom at the 4 position of the phenyl ring.

    Amidation: Formation of the amide bond by reacting the halogenated benzene with an appropriate amine, such as 2-methylpropylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce the amide group.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(4-iodophenyl)benzamide
  • 2,4-dichloro-N-(2-cyano-phenyl)benzamide
  • 4-iodo-N-(2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl)benzamide

Uniqueness

2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide is unique due to its specific combination of halogen atoms and the amide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2IN2O2/c1-10(2)9-22-17(24)14-8-12(21)4-6-16(14)23-18(25)13-5-3-11(19)7-15(13)20/h3-8,10H,9H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORWASQDBOCCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CC(=C1)I)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide
Reactant of Route 3
Reactant of Route 3
2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide
Reactant of Route 4
2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide
Reactant of Route 5
2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide
Reactant of Route 6
2,4-dichloro-N-[4-iodo-2-(2-methylpropylcarbamoyl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.